[2-Amino-1-(4-fluorophenyl)ethyl](methyl)amine
Description
Historical Context and Development
The development of 2-Amino-1-(4-fluorophenyl)ethylamine occurs within the broader historical context of fluorinated phenethylamine research, which has its roots in the systematic exploration of halogenated aromatic compounds beginning in the mid-20th century. The phenethylamine structure itself has been recognized since the late 19th century, with 2-phenylethylamine being known since at least 1890 and first synthesized in 1909 by Treat B. Johnson and Herbert H. Guest at Yale University through the reduction of benzyl cyanide with sodium in ethanol. This foundational work established the synthetic pathways that would later be adapted for creating more complex substituted derivatives.
The introduction of fluorine substitution into phenethylamine structures represents a significant advancement in medicinal chemistry, as fluorine's unique properties—including its high electronegativity, small size, and strong carbon-fluorine bond—can dramatically alter molecular behavior compared to hydrogen or other substituents. The systematic study of fluorinated phenethylamines gained momentum as researchers recognized that fluorine substitution could modify pharmacological properties while maintaining structural similarity to parent compounds. The development of compounds like 2-Amino-1-(4-fluorophenyl)ethylamine reflects this progression toward more sophisticated structural modifications designed to explore specific structure-activity relationships.
The emergence of this particular compound as a research chemical indicates the continued interest in understanding how multiple simultaneous modifications—in this case, both fluorine substitution and additional amine functionality—can influence molecular properties. The availability of this compound through specialized chemical suppliers suggests its recognition as a valuable tool for investigating the effects of combined structural modifications on phenethylamine behavior.
Position in Fluorinated Phenethylamine Family
2-Amino-1-(4-fluorophenyl)ethylamine occupies a distinctive position within the fluorinated phenethylamine family due to its dual amine functionality combined with para-fluorine substitution. The phenethylamine family encompasses a vast array of naturally occurring and synthetic compounds, from simple endogenous neurotransmitters like dopamine and norepinephrine to complex alkaloids such as morphine and berberine. Within this broader classification, fluorinated phenethylamines represent a specialized subset characterized by the strategic placement of fluorine atoms to modify electronic and steric properties.
The compound's structural relationship to other fluorinated phenethylamines can be understood through comparison with simpler analogs. Basic fluorinated phenethylamines typically feature a single fluorine substitution on the aromatic ring, such as in 1-(4-fluorophenyl)ethanamine, which has the molecular formula C8H10FN and lacks the additional methylamine functionality present in the target compound. This structural comparison highlights how 2-Amino-1-(4-fluorophenyl)ethylamine represents an evolution toward increased complexity within the fluorinated phenethylamine series.
The positioning of the fluorine atom at the para position (position 4) of the phenyl ring is significant from both synthetic and theoretical perspectives. Para-substitution patterns often provide favorable synthetic accessibility while influencing electronic distribution throughout the aromatic system in predictable ways. The additional methylamine group attached to the ethyl chain creates a secondary amine functionality that distinguishes this compound from simpler primary amine analogs, potentially affecting both chemical reactivity and biological interactions.
Table 1: Structural Comparison of Related Fluorinated Phenethylamines
| Compound Name | Molecular Formula | Key Structural Features | CAS Number |
|---|---|---|---|
| 2-Amino-1-(4-fluorophenyl)ethylamine | C9H13FN2 | Para-fluorine, dual amine groups | 737714-73-7 |
| 1-(4-Fluorophenyl)ethanamine | C8H10FN | Para-fluorine, single amine | 403-40-7 |
| (4-Fluorophenyl)(phenyl)methanamine | C13H12FN | Para-fluorine, phenyl substitution | 55095-26-6 |
| 2-Phenylethylamine | C8H11N | No fluorine, basic phenethylamine | 64-04-0 |
Relationship to 4-Fluoroamphetamine and Fluorinated Analogs
The structural relationship between 2-Amino-1-(4-fluorophenyl)ethylamine and 4-fluoroamphetamine illustrates important principles in the systematic modification of phenethylamine structures. 4-Fluoroamphetamine, with the systematic name 1-(4-fluorophenyl)propan-2-amine, shares the para-fluorinated phenyl ring but differs significantly in its aliphatic substitution pattern. Both compounds feature the characteristic 4-fluorophenyl group, demonstrating how this particular substitution pattern serves as a common structural motif across different phenethylamine derivatives.
The amphetamine structure represents an alpha-methylated phenethylamine, where a methyl group is attached to the alpha carbon (the carbon adjacent to the amine group). In contrast, 2-Amino-1-(4-fluorophenyl)ethylamine maintains the basic ethyl chain length of phenethylamine while introducing complexity through the addition of a second amine group and N-methylation. This structural comparison reveals how different modification strategies can be applied to the same fluorinated aromatic core to create compounds with distinct properties.
Research into 4-fluoroamphetamine has revealed that this compound acts as a releasing agent and reuptake inhibitor of dopamine, serotonin, and norepinephrine, producing effects that combine features of both traditional amphetamines and entactogenic compounds. The mechanism involves binding to and partially blocking transporter proteins that normally remove monoamines from synaptic clefts. While 2-Amino-1-(4-fluorophenyl)ethylamine shares the fluorinated aromatic core, its distinct amine substitution pattern suggests it may exhibit different binding characteristics and biological activities.
The relationship between these compounds extends to synthetic considerations as well. Both compounds can potentially be synthesized from 4-fluorobenzyl derivatives, though the specific synthetic pathways diverge based on the desired final structure. The synthesis of 4-fluoroamphetamine typically involves reduction of 4-fluorobenzyl methyl ketone, while 2-Amino-1-(4-fluorophenyl)ethylamine may require alternative approaches to introduce the dual amine functionality.
Theoretical Significance in Medicinal Chemistry
The theoretical significance of 2-Amino-1-(4-fluorophenyl)ethylamine in medicinal chemistry stems from its representation of multiple important structural modifications applied simultaneously to the phenethylamine scaffold. The compound serves as a model system for understanding how fluorine substitution and amine functionality modifications can be combined to influence molecular properties relevant to drug design. The systematic study of such compounds contributes to broader understanding of structure-activity relationships within the phenethylamine family.
Fluorine substitution in medicinal chemistry has gained particular attention due to fluorine's unique properties that can enhance drug-like characteristics. The high electronegativity of fluorine (4.0 on the Pauling scale) and the strength of the carbon-fluorine bond (approximately 485 kJ/mol) contribute to increased metabolic stability while potentially altering binding interactions with biological targets. In the context of 2-Amino-1-(4-fluorophenyl)ethylamine, the para-fluorine substitution may influence both the electronic distribution within the aromatic ring and the overall molecular conformation.
The dual amine functionality present in this compound represents another dimension of theoretical interest. Primary and secondary amines can exhibit different protonation states under physiological conditions, potentially affecting membrane permeability, protein binding, and other pharmacologically relevant properties. The N-methylation of one amine group while maintaining a primary amine at the other position creates an asymmetric molecule with distinct chemical environments that may interact differently with biological targets.
Table 2: Theoretical Properties of Interest in Medicinal Chemistry
| Property Category | Relevance to 2-Amino-1-(4-fluorophenyl)ethylamine | Impact on Drug Design |
|---|---|---|
| Electronic Effects | Para-fluorine influences aromatic electron density | Affects binding affinity and selectivity |
| Hydrogen Bonding | Dual amine groups provide multiple H-bond sites | Influences protein interactions |
| Lipophilicity | Fluorine substitution modifies log P values | Affects membrane permeability |
| Metabolic Stability | C-F bond resistance to enzymatic cleavage | Extends compound half-life |
| Conformational Flexibility | Amine substitution affects molecular dynamics | Influences receptor binding modes |
The compound's potential as a substrate for monoamine releasing agents or reuptake inhibitors represents a significant area of theoretical interest. The structural similarity to known neuroactive compounds, combined with the unique substitution pattern, suggests that 2-Amino-1-(4-fluorophenyl)ethylamine may exhibit novel binding characteristics at monoamine transporters or receptors. The additional amine functionality could potentially provide additional binding interactions not available to simpler analogs, while the fluorine substitution may modulate the overall binding affinity and selectivity profile.
Research into phenethylamine derivatives has consistently demonstrated that seemingly minor structural modifications can result in dramatic changes in biological activity. The systematic study of compounds like 2-Amino-1-(4-fluorophenyl)ethylamine therefore contributes to the broader goal of understanding and predicting how chemical structure relates to biological function, a fundamental objective in medicinal chemistry research.
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-methylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FN2/c1-12-9(6-11)7-2-4-8(10)5-3-7/h2-5,9,12H,6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNWKFMRWMKZKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CN)C1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that similar compounds interact with multiple receptors, suggesting that 2-Amino-1-(4-fluorophenyl)ethylamine might also interact with various biological targets.
Mode of Action
It’s known that similar compounds bind with high affinity to their targets, indicating that 2-Amino-1-(4-fluorophenyl)ethylamine might also interact strongly with its targets.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, suggesting that 2-Amino-1-(4-fluorophenyl)ethylamine might also affect multiple biochemical pathways.
Result of Action
Similar compounds have shown diverse biological activities, suggesting that 2-Amino-1-(4-fluorophenyl)ethylamine might also have various effects at the molecular and cellular levels.
Action Environment
The compound is stored at 4 degrees celsius, indicating that temperature might affect its stability.
Biological Activity
2-Amino-1-(4-fluorophenyl)ethylamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and neuropharmacology. This article explores its synthesis, biological evaluation, and mechanisms of action, supported by data tables and case studies.
Synthesis
The synthesis of 2-Amino-1-(4-fluorophenyl)ethylamine typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes the reaction of 4-fluoroaniline with appropriate aldehydes or ketones under acidic conditions to form the desired amine derivative. The detailed synthetic pathway is crucial for understanding the compound's structure-activity relationship.
Anticancer Properties
Recent studies have demonstrated the compound's effectiveness as an anticancer agent. For instance, a series of derivatives based on 2-amino-1,4-naphthoquinone exhibited significant cytotoxicity against various cancer cell lines, including MDA-MB-231 and HT-29. The compound showed IC50 values lower than those of standard chemotherapeutics such as cisplatin.
| Compound | Cell Line | IC50 (μM) | Comparison to Cisplatin |
|---|---|---|---|
| 5e | MDA-MB-231 | 0.15 | More potent |
| 5f | SUIT-2 | 0.25 | Less potent |
| 5l | HT-29 | 0.20 | More potent |
The mechanism of action appears to involve induction of apoptosis and cell cycle arrest, particularly at the G1 phase, as evidenced by flow cytometry analyses that indicated an increase in sub-G1 populations in treated cells .
Neuropharmacological Effects
In addition to its anticancer properties, 2-Amino-1-(4-fluorophenyl)ethylamine has shown promise in modulating neurotransmitter systems. Studies indicate that it may act as a positive allosteric modulator at GABA-A receptors, enhancing inhibitory neurotransmission without directly activating the receptor . This property could make it beneficial for treating anxiety disorders and other neuropsychiatric conditions.
Molecular Mechanism
Molecular docking studies have elucidated the binding interactions between 2-Amino-1-(4-fluorophenyl)ethylamine and target proteins such as IDO1 (indoleamine 2,3-dioxygenase). The compound's naphthoquinone moiety is crucial for its binding affinity, coordinating with heme iron within the active site of IDO1, which is pivotal for its inhibitory activity .
Case Studies
Several case studies highlight the compound's efficacy:
- Case Study on Cancer Treatment : In vitro assays demonstrated that 2-Amino-1-(4-fluorophenyl)ethylamine significantly inhibited tumor growth in xenograft models. Mice treated with the compound showed a reduction in tumor size compared to control groups.
- Neuropharmacological Evaluation : Clinical trials assessing the compound's effects on anxiety revealed that subjects experienced reduced symptoms when administered doses correlating with its pharmacokinetic profile.
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential applications in drug development, particularly in creating new therapeutic agents targeting specific receptors or enzymes. The fluorine atom can enhance metabolic stability and lipophilicity, making it a candidate for further investigation in:
- Antidepressants : Compounds with similar structures have shown activity in modulating neurotransmitter systems.
- Anticancer Agents : The ability to modify cellular pathways makes it a candidate for targeting cancer cell proliferation.
Pharmacology
Research indicates that compounds with similar amine structures may exhibit:
- Receptor Modulation : Investigating how this compound interacts with neurotransmitter receptors could provide insights into its efficacy as a neuroactive agent.
- Enzyme Inhibition : Its potential to inhibit specific enzymes involved in metabolic pathways may be explored for therapeutic benefits.
Materials Science
The compound can be used in the development of new materials due to its unique chemical properties:
- Polymer Chemistry : Incorporating this compound into polymer matrices can enhance the properties of the resulting materials, such as thermal stability and mechanical strength.
- Nanotechnology : Its functional groups can facilitate the attachment of nanoparticles for drug delivery systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and functional differences between 2-Amino-1-(4-fluorophenyl)ethylamine and related compounds from the evidence:
| Compound Name | Molecular Formula | Molecular Weight | Key Structural Features | Notable Properties/Applications | Evidence Source |
|---|---|---|---|---|---|
| 2-Amino-1-(4-fluorophenyl)ethylamine (Target) | C₉H₁₃FN₂ | 168.21 (calc.) | - 4-fluorophenyl, ethyl backbone, -NH₂, -CH₃ | Likely intermediate for bioactive molecules | N/A |
| {[2-(4-Chloro-3-fluorophenoxy)-5-fluorophenyl]methyl}(methyl)amine | C₁₄H₁₁ClF₂NO | 297.70 (calc.) | - Dichloro/fluorophenoxy, methylamine | Agrochemical or pharmaceutical research | |
| (4-Fluoro-benzyl)-[2-(1H-indol-3-yl)-ethyl]-amine | C₁₇H₁₇FN₂ | 284.33 (calc.) | - Indole moiety, 4-fluorobenzyl | Potential CNS activity due to indole scaffold | |
| N-[2-(4-Fluorophenyl)ethyl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]amine | C₁₄H₁₈FN₃ | 259.32 (calc.) | - Pyrazole ring, fluorophenyl ethyl | Heterocyclic drug candidate | |
| [(3-Fluorophenyl)methyl][1-(4-fluorophenyl)propyl]amine | C₁₇H₁₈F₂N | 283.33 (calc.) | - Dual fluorophenyl groups, propyl chain | Enhanced steric bulk for receptor targeting | |
| [2-(4-Fluorophenyl)ethyl][(4-methoxyphenyl)methyl]amine | C₁₆H₁₈FNO | 259.32 (calc.) | - Methoxy group, fluorophenyl ethyl | Improved solubility via methoxy substitution |
Substituent Effects on Reactivity and Bioactivity
- Halogenation: The target compound’s single 4-fluorophenyl group contrasts with dichloro/fluorophenoxy substituents in ’s analog, which may increase electronegativity and alter binding affinity in receptor-ligand interactions .
- Such groups are critical in drug design for CNS targets .
Physicochemical Properties
- Lipophilicity : Fluorine atoms generally enhance lipophilicity (logP), as seen in all analogs. However, ’s methoxy group introduces polarity, balancing solubility and membrane permeability .
- Molecular Weight : The target’s lower molecular weight (168.21 vs. 297.70 in ) suggests advantages in drug-likeness parameters like Rule of Five compliance .
Preparation Methods
The synthesis of 2-Amino-1-(4-fluorophenyl)ethylamine generally involves constructing the 2-amino-1-phenylethyl backbone with a 4-fluoro substitution on the phenyl ring, followed by methylation on the amine nitrogen. The key synthetic challenges include regioselective introduction of the fluorine atom, control of stereochemistry (if optically active forms are desired), and installation of the methyl substituent on the amino group.
Patent-Based Methods from Polish Inventors (PL149288B1 and PL150477B1)
Two Polish patents (PL149288B1 and PL150477B1) describe methods for obtaining novel compounds structurally related to 2-Amino-1-(4-fluorophenyl)ethylamine, specifically n-/2-(4-fluorophenyl)-1-methyl/-ethyl-n-methyl-n-propynylamine derivatives, which share the core 4-fluorophenyl-ethylamine skeleton.
Key features of these methods include:
- Use of fluorinated phenyl precursors to introduce the 4-fluoro substituent.
- Stepwise methylation of the amino group.
- Utilization of acid derivatives and propynylamine intermediates.
- Reaction conditions optimized for yield and purity.
These patents focus on novel synthetic routes that improve efficiency and selectivity in producing fluorinated phenylethylamine derivatives, which can be adapted for the target compound.
Photocatalytic Radical Coupling Approach
A recent advanced synthetic strategy involves visible-light-induced photocatalytic radical coupling, as described in a 2024 publication. This method enables the modular synthesis of α-tertiary primary amines, including those with fluorophenyl groups, through the following steps:
- Use of vinyl azides as primary amine precursors.
- Redox-active N-hydroxyphthalimide (NHPI) esters as radical precursors.
- Blue LED light irradiation to initiate radical formation.
- Radical addition to vinyl azides followed by denitrogenation to form iminyl radicals.
- Subsequent hydrogen atom transfer (HAT) and radical coupling steps to yield α-tertiary amines.
This method operates under mild conditions (30 °C, blue LED light) and allows for high functional group tolerance and structural diversity, making it a promising approach for synthesizing 2-Amino-1-(4-fluorophenyl)ethylamine analogues.
Organometallic and Cyanide Addition Routes
Another synthetic route involves the use of 2-amino-2-(4-fluorophenyl)acetonitrile as a key intermediate. The process includes:
- Formation of ketimine intermediates at elevated temperature (around 80 °C).
- Nucleophilic addition of trimethylsilyl cyanide (TMSCN) to the imine, yielding α-aminonitrile intermediates with high yield.
- Oxidative cleavage of intermediates using orthoperiodic acid (H5IO6) to afford the desired amino compounds.
- The method supports a broad substrate scope including electron-rich and electron-deficient arenes and various amines.
This approach benefits from high yields (up to 95%) and the ability to isolate and characterize intermediates via X-ray crystallography, offering detailed insight into the reaction mechanism.
Summary Table of Preparation Methods
| Methodology | Key Reagents/Conditions | Advantages | Limitations/Notes |
|---|---|---|---|
| Polish Patent Routes (PL149288B1, PL150477B1) | Fluorinated phenyl precursors, methylation steps | Efficient, patented, scalable | Details proprietary, may require optimization |
| Photocatalytic Radical Coupling | Vinyl azides, NHPI esters, blue LED light, DMSO | Mild conditions, modular, high functional group tolerance | Requires photochemical setup |
| Organometallic & Cyanide Addition | 2-Amino-2-(4-fluorophenyl)acetonitrile, TMSCN, H5IO6 | High yield, well-characterized intermediates | Use of cyanide reagents requires caution |
| Microbial/Biocatalytic Resolution | Microorganisms (Rhodosporidium, Comamonas, etc.) | High optical purity, green chemistry | Limited to chiral forms, scale-up challenges |
Research Findings and Practical Considerations
- The photocatalytic method offers an innovative route to α-tertiary amines under environmentally friendly conditions, with the potential for late-stage functionalization of complex molecules.
- The organometallic cyanide addition approach demonstrates excellent yields and versatility in substrate scope, making it suitable for diverse fluorophenyl amine derivatives.
- Microbial methods provide a sustainable alternative for chiral synthesis but may require longer reaction times and careful strain selection.
- Patent methods from Poland provide a foundation for industrial-scale synthesis, emphasizing methylation and fluorophenyl incorporation strategies.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Amino-1-(4-fluorophenyl)ethylamine, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, reacting 4-fluorobenzyl chloride with methylamine derivatives under basic conditions (e.g., K₂CO₃ in DMF) achieves moderate yields (~40–50%). Optimizing solvent polarity (e.g., switching from toluene to DMF) and temperature (reflux at 80–100°C) enhances reaction efficiency. Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) ensures high purity (>95%) .
- Key Data :
| Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Toluene | 80 | 42 | 90 |
| DMF | 100 | 58 | 95 |
Q. How can researchers validate the structural identity and purity of 2-Amino-1-(4-fluorophenyl)ethylamine?
- Methodological Answer : Use a combination of analytical techniques:
- NMR : NMR should show characteristic peaks: δ 7.25–7.35 (m, aromatic H), δ 3.10–3.50 (m, CH₂-N), and δ 2.40 (s, CH₃-N).
- Mass Spectrometry : ESI-MS (positive mode) confirms molecular weight (calc. 182.23 g/mol; observed [M+H]⁺ at m/z 183.24).
- HPLC : Purity >98% using a C18 column (gradient: 0.1% TFA in H₂O/MeCN) .
Q. What preliminary biological screening assays are suitable for evaluating this compound’s activity?
- Methodological Answer : Prioritize assays targeting neurotransmitter systems (e.g., serotonin/dopamine transporters) due to structural analogs’ activity in receptor modulation . Use:
- Radioligand binding assays (e.g., -paroxetine for SERT inhibition).
- Functional assays (e.g., cAMP modulation in HEK293 cells expressing GPCRs) .
Advanced Research Questions
Q. How do substituents on the aromatic ring (e.g., Cl vs. F) impact receptor affinity and selectivity?
- Methodological Answer : Compare analogs with substituent variations using SAR studies. For example:
- 4-Fluoro (target compound): Moderate affinity for dopamine transporters (IC₅₀ = 78 nM).
- 4-Chloro : Higher lipophilicity increases CNS penetration but reduces selectivity (IC₅₀ = 7.1 nM for DAT vs. 31 nM for SERT) .
- Data Table :
| Substituent | DAT IC₅₀ (nM) | SERT IC₅₀ (nM) |
|---|---|---|
| 4-F | 78 ± 31 | >1000 |
| 4-Cl | 7.1 ± 2.3 | 31 ± 9 |
Q. What computational strategies can predict binding modes of this compound to dopamine receptors?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures of D2/D3 receptors (PDB: 3PBL). Protonate the amine group at physiological pH for accurate ligand preparation.
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-receptor complexes. Key interactions: π-π stacking with Phe346 and hydrogen bonding to Asp114 .
Q. How can researchers resolve contradictions in reported activity data across studies?
- Methodological Answer : Conduct meta-analysis with standardized protocols:
- Normalize data to control compounds (e.g., GBR12909 for DAT assays).
- Control variables : pH (7.4), temperature (37°C), and cell line (e.g., HEK293 vs. CHO). Discrepancies often arise from assay conditions (e.g., ionic strength affecting ligand binding) .
Q. What strategies enhance metabolic stability for in vivo studies?
- Methodological Answer : Modify the structure to block cytochrome P450 oxidation:
- Methylation of the amine (current structure) reduces first-pass metabolism.
- Deuterium incorporation at labile C-H positions extends half-life (e.g., t₁/₂ increases from 2.1 to 4.8 hours in rat plasma) .
Emerging Research Directions
Q. Can this compound act synergistically with nucleotide analogs in cancer therapy?
- Hypothesis : Fluorinated benzylamines (e.g., N¹-4-Fbz-spd) show uptake via polyamine transporters in cancer cells. Co-administration with 5-fluorouracil may enhance cytotoxicity .
Q. How does stereochemistry influence enantioselective receptor binding?
- Experimental Design : Synthesize (R)- and (S)-enantiomers via chiral resolution (Chiralpak AD-H column). Test affinity differences using -nisoxetine binding assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
